molecular formula C20H27NO5S B3393039 N-alpha-Methyl-L-valine benzyl ester P-tosylate CAS No. 174224-62-5

N-alpha-Methyl-L-valine benzyl ester P-tosylate

Cat. No.: B3393039
CAS No.: 174224-62-5
M. Wt: 393.5
InChI Key: XBFVKORYWHMVCH-YDALLXLXSA-N
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Description

N-alpha-Methyl-L-valine benzyl ester P-tosylate is a chemical compound with the molecular formula C20H27NO5S. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Methyl-L-valine benzyl ester P-tosylate typically involves the esterification of N-alpha-Methyl-L-valine with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The tosylation step involves the reaction of the ester with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and tosylation processes. These processes are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), helps in monitoring and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Methyl-L-valine benzyl ester P-tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-alpha-Methyl-L-valine benzyl ester P-tosylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-alpha-Methyl-L-valine benzyl ester P-tosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-valine benzyl ester
  • N-Benzyl-L-valine
  • N-Methyl-L-valine

Uniqueness

N-alpha-Methyl-L-valine benzyl ester P-tosylate is unique due to its tosylate group, which enhances its reactivity and stability. This makes it a versatile compound for various chemical transformations and research applications. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis, handling, and functionalization .

Properties

IUPAC Name

benzyl (2S)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFVKORYWHMVCH-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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